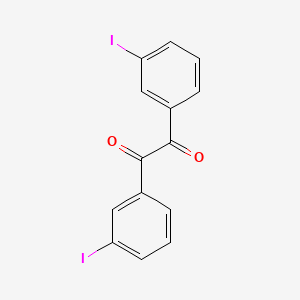

3,3'-Diiodobenzil

Description

3,3'-Diiodobenzil (C₁₄H₈I₂O₂) is a benzil derivative with iodine substituents at the meta positions of both aromatic rings. It is synthesized via oxidative iodination of benzil using ortho-periodic acid (H₅IO₆) as an oxidant in sulfuric acid, followed by fractional crystallization to isolate the 3,3'-isomer from crude mixtures containing 2,2'-, 3,3'-, and 4,4'-diiodobenzil isomers . Its molecular weight (462.03 g/mol) and electronic properties are influenced by the electron-withdrawing iodine atoms, which enhance electrophilic reactivity and alter solubility compared to non-iodinated analogs .

Properties

IUPAC Name |

1,2-bis(3-iodophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFVAMUHFNGISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Diiodobenzil can be synthesized through the iodination of benzil. One common method involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, with the benzil being dissolved in a suitable solvent like acetic acid or chloroform, and the iodine and oxidizing agent being added slowly to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 3,3’-Diiodobenzil can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diiodobenzil undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 3,3’-diiodobenzilic acid.

Reduction: Reduction of 3,3’-Diiodobenzil can yield 3,3’-diiodobenzoin.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 3,3’-Diiodobenzilic acid.

Reduction: 3,3’-Diiodobenzoin.

Substitution: Various substituted benzil derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Diiodobenzil has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other iodinated organic compounds and as a reagent in organic synthesis.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Diiodobenzil involves its ability to participate in various chemical reactions due to the presence of iodine atoms, which are highly reactive. The iodine atoms can undergo electrophilic substitution reactions, making the compound useful in the synthesis of other organic molecules. Additionally, the compound can interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

2,2'-Diiodobenzil and 4,4'-Diiodobenzil

- Synthesis : All isomers are formed during the same iodination reaction but separated via fractional crystallization due to differing solubilities .

- Electronic Effects: 3,3'-Isomer: Meta-substitution creates a symmetrical structure with moderate steric hindrance and electron-withdrawing effects, favoring reactions like nucleophilic substitution. 2,2'-Isomer: Ortho-substitution introduces significant steric strain, reducing reactivity in bulky reaction environments.

- Physical Properties: Isomer Melting Point (°C) Solubility in H₂SO₄ Molecular Weight (g/mol) 3,3'-Diiodo 230–242 High 462.03 4,4'-Diiodo Not reported Moderate 462.03 2,2'-Diiodo Not reported Low 462.03

Comparison with Other Substituted Benzils

4,4'-Diiodobenzil (CAS 65699-84-5)

3,3'-Dimethoxybenzil (CAS 40101-17-5)

- Structure : Methoxy (-OCH₃) groups at meta positions are electron-donating, contrasting with iodine's electron-withdrawing nature.

- Properties: Parameter 3,3'-Diiodobenzil 3,3'-Dimethoxybenzil Molecular Weight 462.03 g/mol 270.29 g/mol Substituent Effect Electron-withdrawing Electron-donating Melting Point 230–242°C Not reported Reactivity High electrophilicity Lower reactivity

Data from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.